Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride
Description
Properties
IUPAC Name |
methyl 2-(1,3-thiazol-2-yl)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S.ClH/c1-9-6(8)4-5-7-2-3-10-5;/h2-3H,4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKQPGDKNNATEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC=CS1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803591-82-3 | |
| Record name | methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Target of Action
Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride is a derivative of thiazole, a heterocyclic compound. Thiazoles are known to interact with a variety of biological targets, including enzymes and receptors. For instance, some thiazole derivatives have been found to inhibit the enzyme cortisone reductase (11β-HSD1). .
Mode of Action
For example, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death. The specific mode of action of this compound would depend on its specific target(s).
Biochemical Pathways
Thiazole derivatives can influence various biochemical pathways. For instance, they can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems. The specific biochemical pathways affected by this compound would depend on its specific target(s) and mode of action.
Biochemical Analysis
Biochemical Properties
Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride plays a significant role in biochemical reactions. The thiazole ring in its structure is known for its diverse biological activities, including antioxidant, antimicrobial, and antitumor properties. This compound interacts with various enzymes and proteins, such as topoisomerase II, which is involved in DNA replication and repair. The interaction with topoisomerase II results in DNA double-strand breaks, leading to cell cycle arrest and apoptosis.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can induce apoptosis in cancer cells by causing DNA damage and disrupting the cell cycle. Additionally, it has shown anti-inflammatory and analgesic activities, which can modulate immune cell functions.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The thiazole ring allows the compound to interact with enzymes like topoisomerase II, leading to enzyme inhibition and subsequent DNA damage. This interaction triggers a cascade of molecular events, including changes in gene expression and activation of apoptotic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained DNA damage and prolonged cell cycle arrest.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and antitumor activities. At higher doses, it can cause toxic or adverse effects, including severe DNA damage and apoptosis. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism can affect metabolic flux and alter metabolite levels, impacting overall cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its efficacy and toxicity in various tissues.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with target biomolecules and subsequent biochemical effects.
Biological Activity
Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride is a thiazole derivative that has garnered attention for its diverse biological activities. This article explores its biological mechanisms, effects on various cell types, and potential therapeutic applications, supported by data tables and relevant studies.
1.1 Target Interactions
This compound interacts with several biological targets, particularly enzymes and receptors. Its thiazole structure allows it to bind to DNA and inhibit topoisomerase II, leading to DNA damage and apoptosis in cancer cells.
1.2 Biochemical Pathways
The compound influences various biochemical pathways, including those involved in cell signaling and metabolic processes. It can activate or inhibit specific pathways, affecting cellular responses and gene expression .
2.1 Antimicrobial Properties
Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial activity. In a study comparing various thiazole compounds, this derivative showed promising results against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics like oxytetracycline .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Methyl 2-(1,3-thiazol-2-yl)acetate HCl | 7.8 (Gram-positive) | Staphylococcus aureus |
| 15.6 (Gram-negative) | Escherichia coli |
2.2 Antitumor Activity
This compound has demonstrated antitumor properties in various studies. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with cellular pathways that regulate cell survival and proliferation .
In vitro studies have shown that the compound exhibits cytotoxic effects with IC50 values comparable to established chemotherapeutics like doxorubicin:
| Cell Line | IC50 (µg/mL) | Reference Drug |
|---|---|---|
| Jurkat Cells | 1.61 | Doxorubicin |
| A-431 Cells | 1.98 | Doxorubicin |
3.1 Study on Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against resistant strains of bacteria and fungi. Results indicated that the compound was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and Candida auris strains, surpassing the efficacy of traditional antifungals like fluconazole .
3.2 Anticancer Research
In a series of experiments assessing the anticancer potential of thiazole derivatives, this compound was found to significantly reduce cell viability in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
4. Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound reveals its absorption, distribution, metabolism, and excretion characteristics. Its stability and degradation rates are crucial for determining its therapeutic window and potential side effects in clinical applications .
5. Conclusion
This compound is a compound of significant interest due to its diverse biological activities, including antimicrobial and antitumor effects. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential.
Scientific Research Applications
Structural Overview
Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride has the molecular formula C₆H₈ClNO₂S. Its structure features a thiazole ring, which is known for contributing to biological activity in various compounds. The compound's chemical structure can be represented as follows:
- Molecular Formula: C₆H₈ClNO₂S
- SMILES Notation: COC(=O)CC1=NC=CS1
- InChIKey: WWLVLGCOTMQMMN-UHFFFAOYSA-N
Antimicrobial Activity
Thiazole derivatives, including this compound, have been studied for their antimicrobial properties. Research indicates that thiazole-containing compounds exhibit significant antibacterial activity against various pathogens. For instance, derivatives have shown effectiveness against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
Case Study: Antibacterial Efficacy
- Study Reference: A study investigated a series of thiazole derivatives for their antibacterial properties.
- Findings: Some compounds demonstrated superior activity compared to standard antibiotics like ampicillin and streptomycin against resistant strains .
Anticancer Potential
The thiazole moiety is also associated with anticancer activity. Compounds derived from thiazoles have been synthesized and tested for their efficacy against various cancer cell lines. For example, certain thiazole derivatives exhibited potent activity against colon carcinoma and lung adenocarcinoma cells .
Case Study: Anticancer Activity
- Study Reference: Researchers developed N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides.
- Findings: Compound 19 showed strong selectivity against NIH/3T3 mouse embryoblast and A549 human lung adenocarcinoma cells with IC₅₀ values indicating significant cytotoxicity .
Pharmacological Research
This compound has been explored for its pharmacological effects on muscarinic acetylcholine receptors (mAChRs). Specifically, it has been identified as a positive allosteric modulator (PAM) of the M₃ mAChR subtype, which plays a crucial role in mediating various physiological responses.
Case Study: Structure-Activity Relationship (SAR)
- Study Reference: A comprehensive SAR study on thiazole derivatives led to the identification of new analogues with enhanced PAM activity.
- Findings: Compound 3g demonstrated potent PAM activity with excellent subtype selectivity over other mAChR subtypes, indicating its potential as a research tool .
Summary of Applications
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : In the presence of HCl (as part of the hydrochloride salt), the ester can hydrolyze to form 2-(1,3-thiazol-2-yl)acetic acid. This reaction is typically carried out in aqueous methanol under reflux .
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Basic Hydrolysis : Treatment with NaOH yields the corresponding carboxylate salt, which can be acidified to isolate the free acid .
Reaction Conditions :
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Acidic hydrolysis | HCl, H₂O/MeOH, reflux | 2-(1,3-Thiazol-2-yl)acetic acid |
| Basic hydrolysis | NaOH, H₂O/EtOH, reflux | Sodium 2-(1,3-thiazol-2-yl)acetate |
Nucleophilic Substitution
The thiazole nitrogen and ester carbonyl are reactive sites:
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Thiazole Ring Reactivity : The protonated nitrogen in the hydrochloride form reduces nucleophilicity, but deprotonation (e.g., with NaHCO₃) enables reactions with electrophiles. For example, halogenation using N-bromosuccinimide (NBS) occurs at the 5-position of the thiazole ring .
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Ester Group Reactivity : The methyl ester participates in transesterification with alcohols (e.g., ethanol) under acid catalysis .
Example Reaction Pathway :
-
Deprotonation with NaHCO₃.
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Electrophilic bromination at the 5-position using NBS.
Condensation Reactions
The α-hydrogen adjacent to the ester carbonyl is acidic (pKa ~10–12), enabling enolate formation for condensations:
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Knoevenagel Condensation : Reacts with aldehydes (e.g., benzaldehyde) in the presence of piperidine to form α,β-unsaturated esters .
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Claisen-Schmidt Condensation : Forms chalcone derivatives when reacted with aromatic ketones under basic conditions .
Reaction Data :
| Substrate | Reagents | Product | Yield |
|---|---|---|---|
| Benzaldehyde | Piperidine, EtOH | (E)-3-Phenyl-2-(1,3-thiazol-2-yl)acrylic acid methyl ester | 72% |
Oxidation and Reduction
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Oxidation : The ester group is resistant to mild oxidants but converts to a carboxylic acid under strong oxidative conditions (e.g., KMnO₄/H₂SO₄) .
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Reduction : Lithium aluminum hydride (LiAlH₄) reduces the ester to 2-(1,3-thiazol-2-yl)ethanol, while catalytic hydrogenation leaves the thiazole ring intact .
Key Observations :
Heterocyclic Functionalization
The thiazole ring participates in cycloaddition and cross-coupling reactions:
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Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with arylboronic acids introduces substituents at the 4- or 5-positions .
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Diels-Alder Reactions : Acts as a dienophile in [4+2] cycloadditions with electron-rich dienes .
Example :
| Reaction | Reagents | Product |
|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, ArB(OH)₂ | 4-Aryl-2-(1,3-thiazol-2-yl)acetate |
Solid-State Reactivity
X-ray crystallography reveals dimerization via N–H···Cl hydrogen bonds in the hydrochloride form. This interaction stabilizes the crystal lattice but does not significantly alter solution-phase reactivity .
Structural Data :
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Dihedral angle between thiazole and ester planes: 67°
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Hydrogen bond length (N–H···Cl): 2.98 Å
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thiazole Derivatives
Key Research Findings
Substituent Effects on Hydrogen Bonding and Solubility The 2-amino substituent (e.g., in methyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride) introduces additional hydrogen-bonding sites (NH₂), improving solubility in aqueous media compared to the parent compound . Methylamino groups (e.g., in methyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate hydrochloride) enhance basicity, which may improve interactions with biological targets like enzymes or receptors .
Functional Group Influence on Reactivity
- Carboxylic acid derivatives (e.g., 2-[(1,3-thiazol-2-yl)methoxy]acetic acid hydrochloride) exhibit lower logP values and higher acidity compared to ester analogs, making them suitable for ionic interactions in drug design .
- Chloro-substituted thiazoles (e.g., methyl (5-chloro-thiazol-2-yl)acetate) demonstrate increased stability due to the electron-withdrawing effect of chlorine, which reduces susceptibility to metabolic degradation .
Crystal Structure and Stability Thiazole derivatives with methoxycarbonylmethoxyimino groups (e.g., methyl 2-(2-amino-1,3-thiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]-ethanoate) form stable crystal lattices via N–H⋯O and C–H⋯O hydrogen bonds, as observed in X-ray crystallography studies .
Thiazole esters are intermediates in synthesizing cephalosporins, where substituent variations modulate antibacterial activity .
Preparation Methods
Formation of the 1,3-Thiazole Ring
The 1,3-thiazole core is synthesized through cyclization reactions involving suitable precursors such as α-haloketones and thiourea derivatives or via condensation of hydrazides with isothiocyanates.
Esterification to Methyl 2-(1,3-thiazol-2-yl)acetate
The esterification step generally involves reacting the thiazol-2-yl-acetic acid or its precursor with methanol in the presence of an acid catalyst such as concentrated hydrochloric acid.
A representative procedure includes adding concentrated hydrochloric acid (e.g., 8.6 mL) to a mixture of the acid precursor and methanol at 25–30°C, followed by heating the reaction mixture to 80–85°C for 8 hours to ensure complete esterification.
After the reaction, the mixture is cooled, and toluene is added to facilitate phase separation and purification. The organic and aqueous layers are separated, and the aqueous layer is washed with toluene to remove impurities.
Formation of Hydrochloride Salt
The hydrochloride salt is prepared by treating the methyl ester with hydrochloric acid or by basifying and then acidifying the reaction mixture to precipitate the hydrochloride salt.
The process may involve basifying the reaction mixture with aqueous sodium carbonate followed by acidification to the hydrochloride salt form.
Purification is achieved by filtration and washing with suitable solvents such as toluene or ethanol.
Purification and Isolation Techniques
Efficient isolation of the final hydrochloride salt is critical for obtaining a pure product. Various techniques are employed depending on scale and desired purity:
Reaction Conditions and Yields
Research Findings and Optimization
The use of methanol as both solvent and reactant simplifies the esterification step, but controlling temperature and reaction time is crucial to prevent side reactions.
The addition of toluene aids in efficient phase separation and improves the purity of the isolated product.
Triethylamine and di-tert-butyl dicarbonate (DiBOC) have been used in related processes for protecting amine groups during synthesis, indicating potential strategies for multi-step syntheses involving this compound or its derivatives.
Crystallization methods and solid dispersion techniques have been developed for related thiazole derivatives to enhance purity and stability, which may be applicable for scale-up and pharmaceutical formulation.
Summary Table of Preparation Steps
| Step No. | Process Stage | Key Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Thiazole ring formation | Acid hydrazide + phenyl isothiocyanate (MeOH) | Cyclization to form thiazole |
| 2 | Esterification | Thiazole acid + Methanol + Conc. HCl, heat | Formation of methyl ester |
| 3 | Phase separation | Addition of toluene, aqueous washes | Purification |
| 4 | Basification | Aqueous sodium carbonate | Prepare for salt formation |
| 5 | Salt formation | Acidification with HCl | Formation of hydrochloride salt |
| 6 | Isolation & drying | Filtration, rotavapor, freeze drying | Product isolation and drying |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride, and how can coupling agents optimize yield?
- Methodological Answer : A widely used approach involves coupling thiazole derivatives with activated carboxylic acid intermediates. For example, carbodiimide-based reagents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, EDC·HCl) facilitate amide/ester bond formation under mild conditions. In a typical protocol (adapted from acetamide syntheses), equimolar amounts of the thiazole amine and carboxylic acid precursor are reacted in dichloromethane with triethylamine as a base. Post-reaction, extraction and recrystallization from methanol/acetone mixtures yield purified product .
Q. How is the structural integrity of this compound validated in solution and solid states?
- Methodological Answer :
- Solution-state : Use - and -NMR to confirm proton environments and carbon frameworks. IR spectroscopy identifies functional groups (e.g., ester C=O stretching at ~1700–1750 cm).
- Solid-state : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and hydrogen-bonding networks. Refinement with programs like SHELXL ensures accuracy in crystallographic parameters .
Advanced Research Questions
Q. How do polymorphism and crystallographic packing influence the physicochemical properties of this compound?
- Methodological Answer : Polymorphs arise from variations in solvent systems or crystallization temperatures. For example, monoclinic polymorphs (as seen in structurally related thiazole esters) exhibit distinct hydrogen-bonding motifs (e.g., N–H⋯N or N–H⋯O interactions) that affect solubility and stability. SCXRD analysis combined with differential scanning calorimetry (DSC) can map phase transitions and lattice energies .
Q. What strategies resolve contradictions between spectroscopic data and crystallographic models for this compound?
- Methodological Answer : Cross-validate data using complementary techniques:
- Compare experimental SCXRD bond lengths with DFT-calculated geometries.
- Employ Hirshfeld surface analysis to quantify intermolecular interactions (e.g., π-stacking, halogen contacts) that may not be evident in solution-state NMR.
- Validate refinement parameters (R-factors, residual electron density) using tools like PLATON to ensure model reliability .
Q. How can reactive intermediates (e.g., chloromethyl-thiazole derivatives) be stabilized during synthesis?
- Methodological Answer : Chloromethyl groups are prone to hydrolysis or nucleophilic substitution. Stabilization strategies include:
- Using anhydrous solvents (e.g., dichloromethane) under inert atmospheres (N/Ar).
- Low-temperature reactions (0–5°C) to minimize side reactions.
- Immediate derivatization (e.g., quaternization with dimethylamine) to block reactive sites, as demonstrated in related thiazole syntheses .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH stability : Incubate the compound in buffered solutions (pH 1–12) at 25°C and monitor degradation via HPLC.
- Thermal stability : Use thermogravimetric analysis (TGA) to assess decomposition thresholds. Store lyophilized samples at –20°C in amber vials to prevent photodegradation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
